![molecular formula C10H19NO3S B1528864 N-cyclopentyloxane-4-sulfonamide CAS No. 1355642-84-0](/img/structure/B1528864.png)
N-cyclopentyloxane-4-sulfonamide
Overview
Description
Molecular Structure Analysis
Sulfonamides, including N-cyclopentyloxane-4-sulfonamide, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .
Chemical Reactions Analysis
Sulfonamides have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents . They exhibit a fascinating reactivity profile, which includes the sulfonamide as an activating group, protecting group, leaving group, and as a molecular scaffold .
Scientific Research Applications
Protease Inhibition and Anticancer Properties
N-cyclopentyloxane-4-sulfonamide derivatives have been reported to exhibit substantial protease inhibitory properties. These compounds, particularly as metalloprotease inhibitors, show promising antitumor properties by inhibiting matrix metalloproteases (MMPs), which play a crucial role in tumor invasion and metastasis. Such inhibitors are currently being evaluated in clinical trials for their anticancer potential. Additionally, their ability to inhibit tumor necrosis factor-α converting enzyme (TACE) suggests potential in treating inflammatory conditions, further highlighting their therapeutic versatility (Supuran, Casini, & Scozzafava, 2003).
Antiviral and Antiinflammatory Applications
N-cyclopentyloxane-4-sulfonamide and its derivatives have also been explored for their antiviral activities. Clinically used HIV protease inhibitors, like amprenavir, contain sulfonamide moieties critical for their drug potency. The design and synthesis of novel sulfonamide derivatives aim to produce compounds with enhanced activity against drug-resistant viruses and lower toxicity. This ongoing research endeavors to develop more effective classes of antiviral drugs, demonstrating the broad applicability of sulfonamide derivatives in combating viral infections (Supuran, Casini, & Scozzafava, 2003).
Environmental Applications
Beyond medical applications, N-cyclopentyloxane-4-sulfonamide derivatives are studied for their environmental behavior, particularly in the degradation and removal of sulfonamide antibiotics from water systems. Research into the biodegradation potential of river sediment for sulfonamides and their metabolites has highlighted the environmental resilience and potential hazards of sulfonamide drugs. These studies are critical for assessing the environmental fate of such compounds and developing strategies for mitigating their presence in aquatic environments (Radke et al., 2009).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
N-cyclopentyloxane-4-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
N-cyclopentyloxane-4-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . The compound mimics para-aminobenzoic acid (PABA), a substrate of the enzyme, thereby preventing PABA from binding to the enzyme and halting the production of folic acid . This inhibition disrupts bacterial growth and replication .
Biochemical Pathways
The primary biochemical pathway affected by N-cyclopentyloxane-4-sulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA into dihydropteroate, a precursor of folic acid . This disruption affects downstream processes that rely on folic acid, including the synthesis of nucleotides and certain amino acids .
Pharmacokinetics
Sulfonamides generally exhibit good absorption when administered orally . They are widely distributed throughout the body and can penetrate various tissues . The metabolism and excretion of N-cyclopentyloxane-4-sulfonamide remain to be elucidated.
Result of Action
The primary result of N-cyclopentyloxane-4-sulfonamide’s action is the inhibition of bacterial growth and replication . By disrupting folic acid synthesis, the compound deprives bacteria of essential components needed for DNA and protein synthesis . This bacteriostatic effect can help control bacterial infections .
Action Environment
The efficacy and stability of N-cyclopentyloxane-4-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and absorption . Additionally, the presence of resistant bacterial strains can reduce the compound’s effectiveness
properties
IUPAC Name |
N-cyclopentyloxane-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c12-15(13,10-5-7-14-8-6-10)11-9-3-1-2-4-9/h9-11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSOJZPVHKCFPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyloxane-4-sulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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